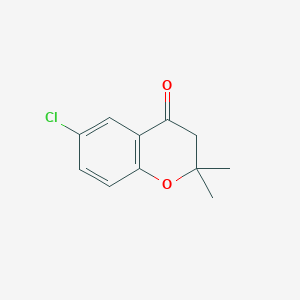
1-(3,4,5-Trimethoxyphenyl)ethanol
Vue d'ensemble
Description
“1-(3,4,5-Trimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C11H16O4 . It is also known as 2-(3,4,5-Trimethoxyphenyl)ethanol .
Synthesis Analysis
The synthesis of “1-(3,4,5-Trimethoxyphenyl)ethanol” or similar compounds often involves the use of the trimethoxyphenyl (TMP) functional group, which is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .Molecular Structure Analysis
The molecular structure of “1-(3,4,5-Trimethoxyphenyl)ethanol” consists of an ethanol group attached to a phenyl ring, which is further substituted with three methoxy groups at the 3rd, 4th, and 5th positions .Chemical Reactions Analysis
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various proteins .Applications De Recherche Scientifique
1. Structural Analysis and Chemical Properties
1-(3,4,5-Trimethoxyphenyl)ethanol and related compounds have been a subject of research for their structural and chemical properties. Studies like those by Mary et al. (2015) have investigated the molecular structure, vibrational wavenumbers, and electronic properties such as HOMO and LUMO analysis of related compounds. These studies provide insights into the stability, charge transfer, and hyper-conjugative interactions within the molecule, which are fundamental for understanding its chemical behavior (Mary et al., 2015).
2. Applications in Organic Synthesis
Compounds containing the 1-(3,4,5-Trimethoxyphenyl)ethanol structure have been utilized in various organic synthesis processes. For instance, the work by Wei-chua (2013) demonstrates the synthesis of ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, highlighting the relevance of these compounds in producing various chemically significant molecules (Wei-chua, 2013).
3. Role in Lignin Chemistry
The oxidation of lignin model compounds, including derivatives of 1-(3,4,5-Trimethoxyphenyl)ethanol, has been a significant area of research. Studies like those by Nie et al. (2014) have explored the kinetics and mechanisms of these oxidation reactions, which are crucial in understanding and improving processes like bleaching in the pulp and paper industry (Nie et al., 2014).
4. Photostability and Photodegradation Studies
Research by Harvey and Ragauskas (1996) has investigated the photostability and photodegradation effects in compounds related to 1-(3,4,5-Trimethoxyphenyl)ethanol. Such studies are essential for understanding how these compounds behave under light exposure, which has implications in areas like material sciences and pharmaceuticals (Harvey & Ragauskas, 1996).
5. Potential in Medicinal Chemistry
Some derivatives of 1-(3,4,5-Trimethoxyphenyl)ethanol have been explored for their potential in medicinal chemistry. For example, Shinde et al. (2007) conducted studies on the enantiomeric separation of novel anticancer agents related to this compound, indicating its potential applicability in developing therapeutic agents (Shinde et al., 2007).
Mécanisme D'action
While the specific mechanism of action for “1-(3,4,5-Trimethoxyphenyl)ethanol” is not explicitly mentioned in the search results, compounds containing the TMP group have been associated with various bioactivity effects, indicating their potential as valuable agents across a wide range of biomedical applications .
Orientations Futures
The future directions for “1-(3,4,5-Trimethoxyphenyl)ethanol” could involve further exploration of its potential biomedical applications, given the diverse bioactivity effects associated with compounds containing the TMP group . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.
Propriétés
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONRJSKJWDOGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291772 | |
| Record name | 1-(3,4,5-trimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36266-40-7 | |
| Record name | NSC77909 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4,5-trimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

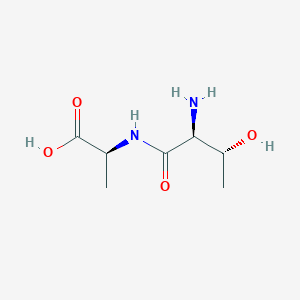
![2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B3024325.png)
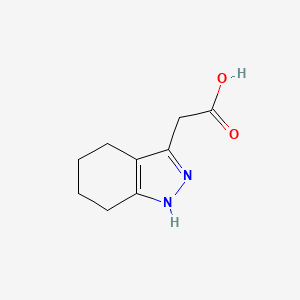

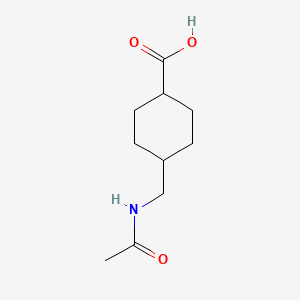
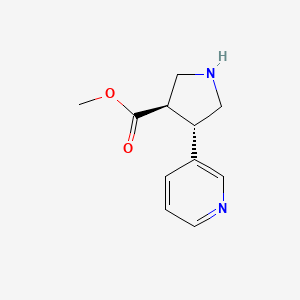
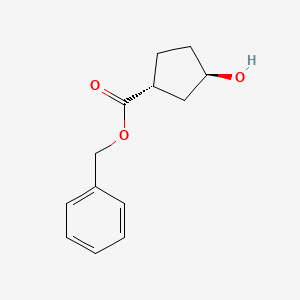
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)


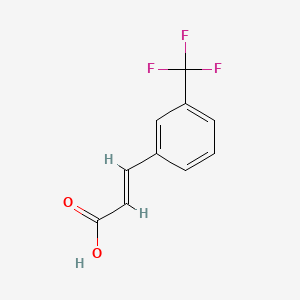
![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)
